molecular formula C22H29N3O4S B2527484 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide CAS No. 946248-50-6

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

Cat. No.: B2527484
CAS No.: 946248-50-6
M. Wt: 431.55
InChI Key: XZACBBYXEYTATA-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that is involved in the transport of lactate and other monocarboxylates across cell membranes. AZD-3965 has shown potential as a therapeutic agent in the treatment of cancer and other diseases.

Scientific Research Applications

Synthetic Methodologies and Catalysis

Research demonstrates advancements in synthetic approaches that could be applicable to the synthesis or modification of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides shows the potential for creating structurally complex oxalamides, which might include or be related to the compound in discussion (Mamedov et al., 2016). This methodology could offer a new route for synthesizing such compounds, emphasizing the importance of innovative synthetic routes in accessing complex molecular architectures.

Material Science and Polymer Chemistry

Studies on novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units indicate the exploration of thiophene-based polymers for their optical and electrochemical properties (Tapia et al., 2010). The incorporation of thiophene units, as seen in the target compound, suggests potential applications in creating advanced materials with tailored properties for electronic and photonic devices.

Pharmacological Research

Although specific pharmacological applications of this compound were not directly identified, the structural motifs present in the compound, such as thiophene and azepane, are often explored in drug discovery for their biological activities. Research on related compounds, for example, inhibitors of blood platelet aggregation using substituted alpha-methylbenzyl and tricyclic arylalkyl lactamimides (Grisar et al., 1976), highlights the potential for discovering novel therapeutic agents through the manipulation of such structural features.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-28-17-7-8-18(20(13-17)29-2)24-22(27)21(26)23-14-19(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,19H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZACBBYXEYTATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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